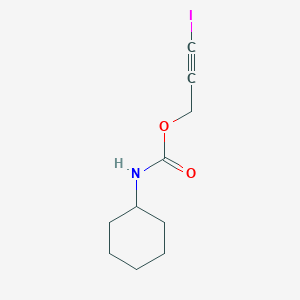

3-Iodoprop-2-yn-1-yl cyclohexylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

55406-54-7 |

|---|---|

Molecular Formula |

C10H14INO2 |

Molecular Weight |

307.13 g/mol |

IUPAC Name |

3-iodoprop-2-ynyl N-cyclohexylcarbamate |

InChI |

InChI=1S/C10H14INO2/c11-7-4-8-14-10(13)12-9-5-2-1-3-6-9/h9H,1-3,5-6,8H2,(H,12,13) |

InChI Key |

FGRRPVNTIUYHOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)OCC#CI |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodoprop 2 Yn 1 Yl Cyclohexylcarbamate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of 3-Iodoprop-2-yn-1-yl cyclohexylcarbamate identifies two primary disconnection points that simplify the molecule into readily available starting materials. The most logical disconnections are at the carbamate (B1207046) linkage and the carbon-iodine bond of the alkyne.

Disconnection of the Carbamate Bond: The carbamate functional group can be disconnected via two main pathways. The first involves a disconnection between the carbonyl carbon and the oxygen atom, leading to cyclohexyl isocyanate and 3-iodoprop-2-yn-1-ol. This is a common and direct approach for carbamate synthesis. A second pathway involves disconnecting the carbonyl carbon and the nitrogen atom, which points to 3-iodoprop-2-yn-1-yl chloroformate and cyclohexylamine (B46788) as precursors.

Disconnection of the Carbon-Iodine Bond: The iodoalkyne can be disconnected to reveal a terminal alkyne, specifically propargyl alcohol (prop-2-yn-1-ol). This suggests that the synthesis of the target molecule relies on the iodination of propargyl alcohol or a derivative thereof.

Combining these disconnections, a plausible synthetic strategy emerges: the iodination of propargyl alcohol to form 3-iodoprop-2-yn-1-ol, followed by a coupling reaction with a cyclohexyl isocyanate or a related reagent to form the final carbamate product.

Approaches to Propargyl Iodide Synthesis

The key intermediate, 3-iodoprop-2-yn-1-ol, can be synthesized through several methods. The most common approaches involve the direct iodination of the parent propargyl alcohol or, less commonly for this specific structure, through halogen exchange reactions.

Direct electrophilic iodination of propargyl alcohols is a widely used method. rsc.org These reactions can be promoted by various reagents that generate an electrophilic iodine species ("I+"). rsc.org The iodonium (B1229267) ion reacts with the electron-rich alkyne to form an intermediate that, in the case of propargyl alcohol, leads to the desired α-iodo alcohol without rearrangement. rsc.orgrsc.org Common reagents for this transformation include N-Iodosuccinimide (NIS), often with a catalyst, or molecular iodine in the presence of an oxidizing agent. rsc.org

| Reagent System | Catalyst/Additive | Typical Solvent | Outcome |

| N-Iodosuccinimide (NIS) | Silver Nitrate (AgNO₃) | Acetone | Forms iodoalkyne via electrophilic addition |

| Molecular Iodine (I₂) | Pyridinium dichromate (PDC) | Dichloromethane (CH₂Cl₂) | In situ generation of iodonium ions for iodination rsc.org |

| Iodine (I₂) / p-Toluenesulfonic acid (p-TSA) | - | Acetonitrile | Promotes iodocyclization in more complex substrates researchgate.net |

| m-CPBA / NaI / Cl₃CCO₂H | - | Acetonitrile | Generates iodonium for reaction with alkynols rsc.org |

This table presents common reagent systems for the iodination of alkynes and propargyl alcohols, which are foundational methods for synthesizing the 3-iodoprop-2-yn-1-ol intermediate.

While direct iodination is common, haloalkynes can also be prepared through other routes, including halogen exchange. Traditionally, haloalkynes are synthesized by deprotonating a terminal alkyne with a strong base, followed by quenching with a halogenating agent. acs.org Another strategy involves the double dehydrohalogenation of vicinal or geminal dihalides using a strong base like sodium amide (NaNH₂) to generate the alkyne. masterorganicchemistry.comchemistrysteps.comlibretexts.org

For the synthesis of 3-iodoprop-2-yn-1-ol, a halogen exchange reaction is less direct. It would likely involve the synthesis of a different halo-propargyl alcohol (e.g., 3-bromoprop-2-yn-1-ol) followed by a substitution reaction to install the iodide. However, given the efficiency of direct iodination methods, this is a less common approach for this specific target.

Carbamate Formation Reactions

Once the 3-iodoprop-2-yn-1-ol intermediate is obtained, the final step is the formation of the carbamate linkage. This can be achieved through several reliable methods.

The use of highly toxic phosgene (B1210022) gas and its safer, solid analog triphosgene (B27547) (bis(trichloromethyl) carbonate) is a traditional and effective method for synthesizing carbamates. nih.govgoogle.comnih.gov This process can proceed through two primary pathways:

Via Chloroformate Intermediate: 3-iodoprop-2-yn-1-ol reacts with phosgene or triphosgene in the presence of a base to form the corresponding 3-iodoprop-2-yn-1-yl chloroformate. This activated intermediate then reacts with cyclohexylamine to yield the final carbamate product.

Via Isocyanate/Carbamoyl (B1232498) Chloride Intermediate: Cyclohexylamine reacts with phosgene or its analogs to form cyclohexyl isocyanate or the corresponding carbamoyl chloride. This intermediate is then coupled with 3-iodoprop-2-yn-1-ol to form the target molecule. acs.org

Due to the toxicity of phosgene, significant efforts have been made to develop phosgene-free alternatives, such as using carbon dioxide or organic carbonates. nih.govgoogle.comresearchgate.net

| Pathway | Step 1 | Step 2 |

| Chloroformate Route | Alcohol + Phosgene → Chloroformate | Chloroformate + Amine → Carbamate |

| Isocyanate Route | Amine + Phosgene → Isocyanate | Isocyanate + Alcohol → Carbamate |

This table outlines the two main synthetic sequences for carbamate formation using phosgene or its analogs.

The most direct and widely used method for forming the carbamate linkage in this context is the reaction between an alcohol and an isocyanate. nih.gov The nucleophilic attack of the hydroxyl group of 3-iodoprop-2-yn-1-ol on the electrophilic carbonyl carbon of cyclohexyl isocyanate results in the formation of the this compound. nih.gov

This reaction is often catalyzed to increase the reaction rate. Common catalysts include tertiary amines (like 1,4-diazabicyclo[2.2.2]octane, DABCO) and organometallic compounds such as tin carboxylates. rsc.org The choice of catalyst can significantly influence the reaction kinetics. rsc.org For sterically hindered alcohols, a base such as Hunig's base or "proton sponge" may be beneficial to activate the alcohol by deprotonation. researchgate.net The reaction mechanism can be complex, sometimes involving multimolecular interactions with the alcohol. kuleuven.be

| Catalyst | Solvent | Temperature | General Outcome |

| None | Toluene | Reflux | Reaction proceeds, may be slow |

| Dibutyltin dilaurate (DBTDL) | Tetrahydrofuran (THF) | Room Temperature | Efficient catalysis, common in polyurethane industry |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Dichloromethane (CH₂) | Room Temperature | Base catalysis, promotes nucleophilic attack rsc.org |

| 4-Dimethylaminopyridine (DMAP) | Tetrahydrofuran (THF) | 50 °C | Suggested for hindered alcohols researchgate.net |

This table summarizes typical conditions for the isocyanate-alcohol coupling reaction to form carbamates.

Convergent and Divergent Synthesis Strategies for Related Structures

In the context of synthesizing a library of related structures to this compound, both convergent and divergent strategies could be theoretically employed.

Divergent synthesis , on the other hand, starts from a common core structure that is progressively diversified. wikipedia.org For instance, one could begin with propargyl alcohol and react it with different isocyanates to create a variety of propargyl carbamates. google.com This library of carbamates could then be subjected to various subsequent reactions, such as iodination, to generate a diverse set of final products. This strategy is particularly useful for creating a large number of related compounds from a single starting material. wikipedia.org

A general divergent approach to a library of iodopropargyl carbamates could be visualized as follows:

Step 1 (Core Synthesis): A central intermediate, propargyl carbamate, is synthesized.

Step 2 (Diversification): This intermediate is then reacted with various alkylating or arylating agents to introduce different substituents on the nitrogen atom.

Step 3 (Functionalization): The resulting N-substituted propargyl carbamates are then subjected to iodination to yield the final diverse library of iodopropargyl carbamates.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Based on the synthesis of analogous compounds, key parameters for optimization can be identified in both the carbamate formation and the iodination steps.

For the formation of the N-cyclohexylpropargyl carbamate intermediate, several methods can be considered, each with its own set of optimizable parameters. One common method involves the reaction of propargyl alcohol with cyclohexyl isocyanate. google.com

| Parameter | Range/Condition | Effect on Yield |

| Temperature | 0°C to 100°C | Higher temperatures can increase the reaction rate but may also lead to side products. |

| Solvent | Aprotic solvents (e.g., THF, Toluene) | The choice of solvent can affect the solubility of reactants and the reaction rate. |

| Catalyst | Amine or organometallic catalysts | Catalysts can significantly increase the reaction rate. |

An alternative, phosgene-free route involves the reaction of propargyl alcohol with dimethyl carbonate to form dipropargyl carbonate, which is then reacted with cyclohexylamine. epo.orggoogleapis.com

The subsequent iodination of the N-cyclohexylpropargyl carbamate is a critical step where optimization is key to achieving high yields and preventing the formation of poly-iodinated byproducts. google.com The reaction is typically carried out using iodine in the presence of a base. epo.orggoogleapis.com

| Parameter | Range/Condition | Effect on Yield and Purity |

| Temperature | 0°C to 25°C | Lower temperatures (0-5°C) are preferred to control the reaction and minimize side reactions. epo.orggoogleapis.com |

| Base | Sodium hydroxide (B78521) | The concentration and amount of base are critical for the reaction to proceed efficiently. |

| Iodinating Agent | Iodine, N-iodosuccinimide | The choice and stoichiometry of the iodinating agent affect the degree of iodination. googleapis.com |

| Reaction Time | 20 minutes to 24 hours | The reaction time needs to be optimized to ensure complete conversion without product degradation. epo.orggoogleapis.com |

| Co-solvent | Ethanol (B145695)/Water or Methanol/Water | The use of a co-solvent helps to solubilize the organic carbamate in the aqueous reaction medium. google.com |

For example, a typical procedure involves adding iodine portion-wise to a solution of the carbamate in a mixture of ethanol and water containing sodium hydroxide at a temperature of 0-5°C. epo.orggoogleapis.com The reaction is often followed by the addition of a commercial bleach (sodium hypochlorite (B82951) solution) to complete the reaction. epo.orggoogleapis.com Careful control of the temperature and the rate of addition of reagents is crucial to obtain a high yield of the mono-iodinated product and to minimize the formation of di- or tri-iodinated impurities, which can be unstable. google.com

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-Iodoprop-2-yn-1-yl cyclohexylcarbamate is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl ring, the methylene (B1212753) group adjacent to the alkyne, and the amine proton of the carbamate (B1207046). The chemical shifts are influenced by the electronic environment of each proton.

The cyclohexyl protons would likely appear as a series of complex multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The axial and equatorial protons will have slightly different chemical shifts due to their different magnetic environments. The proton on the carbon attached to the nitrogen (CH-N) is expected to be deshielded and appear as a multiplet around 3.5 ppm. The methylene protons (CH₂) adjacent to the oxygen of the carbamate and the alkyne are predicted to be significantly deshielded, appearing as a singlet around 4.8 ppm. The amine proton (NH) of the carbamate would likely present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is anticipated around 5.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplet |

| Cyclohexyl CH-N | ~3.5 | Multiplet |

| O-CH₂-C≡ | ~4.8 | Singlet |

| N-H | ~5.0 | Broad Singlet |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. For this compound, signals are expected for the cyclohexyl carbons, the carbamate carbonyl carbon, the methylene carbon, and the two sp-hybridized carbons of the iodoalkyne.

The carbons of the cyclohexyl ring are expected to resonate in the range of 25-50 ppm. The carbon atom of the cyclohexyl ring bonded to the nitrogen (C-N) will be deshielded and is predicted to appear around 50 ppm. The methylene carbon (O-CH₂) is anticipated at approximately 55 ppm. The carbonyl carbon (C=O) of the carbamate is the most deshielded and would likely be observed around 155 ppm. The sp-hybridized carbons of the iodoalkyne present a unique feature. The carbon bearing the iodine atom (C-I) is expected at a very low chemical shift, potentially around -5 ppm, due to the heavy atom effect of iodine. The other sp-hybridized carbon (C≡C-I) is predicted to be in the region of 90 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclohexyl C | 25 - 50 |

| Cyclohexyl C-N | ~50 |

| O-CH₂-C≡ | ~55 |

| C=O (carbamate) | ~155 |

| C≡C-I | ~90 |

| C-I | ~-5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in assigning the complex multiplets of the cyclohexyl ring by showing the connectivity between adjacent protons. For instance, the CH-N proton would show a correlation to the adjacent CH₂ protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. For example, the singlet at ~4.8 ppm would correlate with the carbon signal at ~55 ppm, confirming the O-CH₂ group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band around 1700 cm⁻¹ would be indicative of the C=O stretching of the carbamate group. The N-H stretching vibration of the carbamate is expected to appear as a moderate band around 3300 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and methylene groups would be observed in the region of 2850-3000 cm⁻¹. The C-O stretching of the carbamate would likely produce a band in the 1250-1000 cm⁻¹ region. The C≡C stretching of the internal alkyne is expected to be a weak band around 2200 cm⁻¹. The C-I stretch would appear in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Carbamate) | ~3300 | Moderate |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C≡C Stretch (Alkyne) | ~2200 | Weak |

| C=O Stretch (Carbamate) | ~1700 | Strong |

| C-O Stretch (Carbamate) | 1250 - 1000 | Moderate |

| C-I Stretch | < 600 | Moderate |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the most prominent feature in the Raman spectrum is expected to be a strong signal for the C≡C stretching vibration of the iodoalkyne around 2200 cm⁻¹. This is because the polarizability of the triple bond changes significantly during the vibration, making it strongly Raman active. The C-I stretch would also be expected to give a strong signal in the low-frequency region. The C-H and C=O stretching vibrations would also be observable, though potentially with different relative intensities compared to the IR spectrum.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Moderate |

| C≡C Stretch (Alkyne) | ~2200 | Strong |

| C=O Stretch (Carbamate) | ~1700 | Weak |

| C-I Stretch | < 600 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of chemical compounds through fragmentation analysis. However, specific mass spectrometric data for this compound is not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

There is no published high-resolution mass spectrometry data for this compound. Such data would be invaluable for confirming its elemental composition with high accuracy and precision.

Table 1: Hypothetical HRMS Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

| Ion Type | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | Data not available | Data not available | Data not available |

Electrospray Ionization (ESI-MS)

Detailed studies on the fragmentation patterns of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) are not documented in the available scientific literature. ESI-MS analysis would provide insight into the compound's structural motifs by analyzing the fragmentation of its molecular ion.

X-Ray Diffraction Studies for Solid-State Structure Determination

No crystallographic data or X-ray diffraction studies for this compound have been reported. Such studies would be essential for unequivocally determining its three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and crystal packing information.

Chromatographic Purity and Separation Techniques

While chromatographic methods are fundamental for assessing the purity and isolating chemical compounds, specific methods developed for this compound have not been detailed in the literature.

High-Performance Liquid Chromatography (HPLC) Method Development

There are no published HPLC methods specifically developed for the analysis of this compound. The development of such a method would require the optimization of various parameters to achieve adequate separation and quantification.

Table 2: Hypothetical HPLC Method Parameters for this compound (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Condition |

|---|---|

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection Wavelength | Data not available |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Information regarding the use of GC-MS for the analysis of this compound or its volatile byproducts is not available. This technique would be suitable for identifying and quantifying any volatile impurities or degradation products.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in 3-Iodoprop-2-yn-1-yl cyclohexylcarbamate is a hub of reactivity, amenable to a variety of addition and coupling reactions. The electron-withdrawing nature of the adjacent iodine atom and the carbamate (B1207046) group can influence the reactivity of the carbon-carbon triple bond.

The presence of a terminal alkyne and a carbon-iodine bond makes this compound a suitable substrate for several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of new carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netnrochemistry.comorganic-chemistry.org In the context of this compound, the terminal alkyne would react with various aryl or vinyl halides to produce substituted alkynes. The reaction is typically carried out under mild conditions, often at room temperature in the presence of a base like an amine, which also serves as the solvent. nrochemistry.com The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to yield the coupled product. organic-chemistry.org

| Reactants | Catalyst System | Base | Solvent | Expected Product |

| This compound, Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | Amine or other organic solvents | Aryl/Vinyl-substituted alkyne derivative of the carbamate |

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org While the classic Heck reaction involves the reaction of an aryl or vinyl halide with an alkene, variations involving iodoalkynes have been explored. In a hypothetical Heck-type reaction, this compound could potentially react with an alkene in the presence of a palladium catalyst and a base to form a more complex unsaturated system. youtube.com The reaction typically proceeds via oxidative addition of the halide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

| Reactants | Catalyst | Base | Solvent | Expected Product |

| This compound, Alkene | Pd catalyst (e.g., Pd(OAc)₂) | Organic or inorganic base (e.g., Et₃N, K₂CO₃) | Polar aprotic solvent (e.g., DMF, CH₃CN) | Substituted enyne derivative of the carbamate |

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. organic-chemistry.orgwikipedia.org In this scenario, the carbon-iodine bond of this compound would be the reactive site, coupling with various organostannanes. This reaction is known for its tolerance of a wide range of functional groups. nrochemistry.com The catalytic cycle involves oxidative addition of the iodoalkyne to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination. libretexts.org

| Reactants | Catalyst | Additives | Solvent | Expected Product |

| This compound, Organostannane (R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | LiCl, Cu(I) salts (optional) | THF, DMF, Toluene | R-substituted alkyne derivative of the carbamate |

The terminal alkyne of this compound is an ideal participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govwikipedia.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Propargyl compounds, including carbamates, are known to be excellent substrates for this transformation due to their reactivity and ease of handling. nih.govnih.gov The reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. wikipedia.org The mechanism involves the formation of a copper acetylide intermediate that reacts with an organic azide (B81097). acs.org

| Reactants | Catalyst System | Solvent | Expected Product |

| This compound, Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate, CuI) | Various (e.g., t-BuOH/H₂O, DMF) | 1,4-disubstituted 1,2,3-triazole derivative of the carbamate |

The carbon-carbon triple bond can be readily reduced through hydrogenation or functionalized by the addition of halogens.

Hydrogenation: The hydrogenation of alkynes can be controlled to yield either alkanes or alkenes, depending on the catalyst and reaction conditions. libretexts.orgyoutube.com Complete reduction of this compound to the corresponding propyl cyclohexylcarbamate can be achieved using catalysts like platinum or palladium on carbon (Pd/C) under a hydrogen atmosphere. libretexts.org Partial hydrogenation to the alkene can be accomplished with specific catalysts. For instance, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) will produce the cis-alkene via syn-addition of hydrogen. libretexts.org Conversely, reduction with sodium in liquid ammonia (B1221849) typically yields the trans-alkene. libretexts.org

| Reagents | Product |

| H₂, Pt or Pd/C | 3-Iodopropyl cyclohexylcarbamate |

| H₂, Lindlar's Catalyst | (Z)-3-Iodoallyl cyclohexylcarbamate |

| Na, liquid NH₃ | (E)-3-Iodoallyl cyclohexylcarbamate |

Halogenation: Alkynes react with halogens such as chlorine, bromine, and iodine in an addition reaction. chemistrysteps.comyoutube.com The reaction proceeds through a cyclic halonium ion intermediate, and the addition of one equivalent of a halogen to this compound would be expected to yield a dihaloalkene. The addition of a second equivalent would result in a tetrahaloalkane. organicchemistrytutor.com The stereochemistry of the first addition is typically anti, leading to the trans-dihaloalkene. organicchemistrytutor.com

| Reagent (1 eq.) | Expected Intermediate Product | Reagent (2 eq.) | Expected Final Product |

| Br₂ | (E)-2,3-Dibromo-3-iodoprop-2-en-1-yl cyclohexylcarbamate | Br₂ | 2,2,3,3-Tetrabromo-3-iodoprop-1-yl cyclohexylcarbamate |

| Cl₂ | (E)-2,3-Dichloro-3-iodoprop-2-en-1-yl cyclohexylcarbamate | Cl₂ | 2,2,3,3-Tetrachloro-3-iodoprop-1-yl cyclohexylcarbamate |

Transformations Involving the Carbon-Iodine Bond

The carbon-iodine bond in this compound is another key site for chemical modification, susceptible to nucleophilic attack and reductive cleavage.

Nucleophilic substitution at an sp-hybridized carbon, as in an iodoalkyne, is generally more challenging than at an sp³-hybridized carbon. However, under certain conditions, the iodine atom can be displaced by a nucleophile. wikipedia.org The reaction mechanism can vary depending on the substrate, nucleophile, and reaction conditions. These reactions can be facilitated by the use of catalysts or by employing strong nucleophiles. science.gov Potential nucleophiles could include alkoxides, thiolates, and amines.

| Nucleophile | Potential Product |

| R-O⁻ | Alkoxy-substituted alkyne derivative |

| R-S⁻ | Thio-substituted alkyne derivative |

| R₂NH | Amino-substituted alkyne derivative |

The carbon-iodine bond can be cleaved through reductive dehalogenation, replacing the iodine atom with a hydrogen atom. This transformation can be achieved using various reducing agents. Common methods for the dehalogenation of alkyl and aryl halides include catalytic hydrogenation, metal-mediated reductions (e.g., with zinc or tin), and radical-based reductions. organic-chemistry.org The choice of reducing agent would be crucial to avoid the simultaneous reduction of the alkyne moiety if the alkyne functionality is to be preserved.

| Reducing Agent | Expected Product |

| H₂, Pd/C | Prop-2-yn-1-yl cyclohexylcarbamate (and potentially further reduction of the alkyne) |

| Zn, H⁺ | Prop-2-yn-1-yl cyclohexylcarbamate |

| Bu₃SnH, AIBN (radical initiator) | Prop-2-yn-1-yl cyclohexylcarbamate |

Oxidative Addition Pathways

The presence of a carbon-iodine bond on an sp-hybridized carbon makes this compound a potential substrate for oxidative addition reactions with low-valent transition metal complexes. This process is a fundamental step in many catalytic cycles and involves the insertion of a metal center into a substrate bond, resulting in an increase in both the oxidation state and coordination number of the metal. acs.orgwikipedia.org

While specific studies on this compound are not extensively documented, the reactivity of the iodoalkyne functional group allows for predictions of its behavior. The general mechanism of oxidative addition of an organic halide (R-X) to a metal center (LnM) can be represented as:

LnM + R-X → LnM(R)(X)

Several mechanistic pathways are possible for this transformation:

Concerted Pathway: This pathway involves a three-centered transition state where the metal adds across the C-I bond simultaneously. This is common for non-polar substrates, but less likely for the polarized C-I bond in this molecule. wikipedia.org

SN2-type Mechanism: For polarized substrates like iodoalkynes, an SN2-type pathway is more plausible. The electron-rich metal complex acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine. This attack leads to the displacement of the iodide ion, which then coordinates to the newly oxidized metal center. The stereochemistry of such reactions often results in inversion at the carbon center, although this is not relevant for an sp-hybridized carbon.

Radical Mechanisms: One-electron pathways, either through chain or non-chain processes, can also occur. nih.gov This would involve an initial single-electron transfer from the metal to the iodoalkyne, generating a radical anion that then fragments into an organic radical and an iodide ion. These species would then combine with the oxidized metal center. The propensity for a radical pathway depends on the electronic properties of both the metal complex and the organic halide. nih.gov

The specific pathway taken would be influenced by factors such as the nature of the transition metal, its ligand sphere, and the reaction conditions. Metals that are easily oxidized and electron-rich are generally favored for oxidative addition. wikipedia.org The unique properties of the iodide as a soft ligand mean it binds strongly to soft, low-oxidation-state metals, which can influence reaction outcomes. rsc.org

Stability and Degradation Pathways of the Carbamate Linkage

The stability of the carbamate linkage is critical to the molecule's persistence and function. It is susceptible to degradation through both hydrolytic and photolytic pathways.

Hydrolytic Stability under Varying pH Conditions

The hydrolysis of the carbamate group in this compound is highly dependent on pH. Carbamates, which are esters of carbamic acid, can undergo hydrolysis to yield an alcohol, an amine, and carbon dioxide. The stability is significantly lower under basic conditions.

Drawing parallels with the closely related and widely studied compound, 3-Iodo-2-propynyl butylcarbamate (IPBC), it is observed that the molecule is stable in neutral to acidic conditions but degrades under alkaline conditions. psu.edu At a pH of 9, IPBC has a reported hydrolysis half-life of approximately 0.95 days. nih.gov The degradation occurs via base-catalyzed hydrolysis, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the carbamate. This leads to the cleavage of the O-alkynyl bond, releasing 3-iodo-2-propyn-1-ol and a cyclohexylcarbamate intermediate, which would further decompose.

The expected stability profile is summarized in the table below.

| pH Condition | Relative Stability | Primary Degradation Pathway | Expected Products |

| Acidic (e.g., pH 5) | High | Negligible Hydrolysis | No significant degradation |

| Neutral (e.g., pH 7) | Moderate to High | Slow Hydrolysis | Slow formation of degradation products |

| Basic (e.g., pH 9) | Low | Base-Catalyzed Hydrolysis | 3-iodo-2-propyn-1-ol, Cyclohexylamine (B46788), CO₂ |

This data is inferred from studies on the analogous compound IPBC. psu.edunih.gov

Photolytic Degradation Mechanisms

The 3-Iodoprop-2-yn-1-yl moiety acts as a chromophore, making the molecule susceptible to degradation upon exposure to ultraviolet (UV) light. The primary mechanism of photolytic degradation is the cleavage of the carbon-iodine bond, which is the weakest covalent bond in the molecule.

Studies on IPBC show that it decomposes immediately when irradiated with UV light. psu.edu The process is initiated by the homolytic cleavage of the C–I bond, which requires overcoming the bond dissociation energy, to form a propargyl-type radical and an iodine radical.

Step 1: Initiation I-C≡C-CH₂-O(CO)NH-C₆H₁₁ + hν → •C≡C-CH₂-O(CO)NH-C₆H₁₁ + I•

Following this initiation, the highly reactive organic radical can undergo a variety of secondary reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another organic molecule to form prop-2-yn-1-yl cyclohexylcarbamate.

Fragmentation: Further decomposition of the radical species can occur. Studies on IPBC have identified subsequent degradation products with lower molecular weights, suggesting a cascade of reactions following the initial C-I bond cleavage. psu.edu

Dimerization or Polymerization: Radicals can combine to form larger molecules.

The photolytic pathway is a significant route of degradation, particularly in environments exposed to sunlight.

Influence of the Cyclohexyl Group on Reactivity and Conformation

The N-cyclohexyl group has a profound influence on both the three-dimensional structure and the chemical reactivity of the molecule.

Conformation: The cyclohexane (B81311) ring is most stable in a chair conformation, which minimizes both angle strain and torsional strain. lumenlearning.com In substituted cyclohexanes, substituents can occupy either an axial (vertical) or equatorial (horizontal) position. Due to steric hindrance, bulky substituents strongly prefer the more stable equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogens on the same side of the ring. lumenlearning.com

The N-carbamate group is considered a bulky substituent. Therefore, the cyclohexyl ring in this compound will predominantly exist in a chair conformation where the carbamate moiety is in the equatorial position.

| Substituent Position | Relative Energy | Key Interactions | % Population (Estimated) |

| Equatorial | Lower (More Stable) | Gauche interactions with ring carbons | >95% |

| Axial | Higher (Less Stable) | 1,3-diaxial steric strain with axial hydrogens | <5% |

This conformational lock fixes the spatial orientation of the rest of the molecule relative to the ring, influencing how the molecule interacts with other reagents or biological targets.

Reactivity: The steric bulk of the equatorial cyclohexyl group can influence the reactivity of the adjacent carbamate linkage.

Steric Hindrance: The large profile of the cyclohexyl group can physically block or slow the approach of nucleophiles (like a hydroxide ion) or enzymes to the carbonyl carbon of the carbamate. This steric shielding could potentially reduce the rate of hydrolysis compared to a similar carbamate with a smaller, linear N-alkyl group (such as the n-butyl group in IPBC).

Electronic Effects: As an alkyl group, the cyclohexyl substituent is weakly electron-donating through induction. This effect increases the electron density on the carbamate nitrogen, which, through resonance, can slightly decrease the electrophilicity of the carbonyl carbon. This electronic effect, though generally less significant than steric effects, may also contribute to modulating the reactivity of the carbamate group.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations would provide a detailed picture of how electrons are distributed and how they behave within 3-Iodoprop-2-yn-1-yl cyclohexylcarbamate, which is crucial for predicting its reactivity and intermolecular interactions.

Molecular Orbital Analysis

A molecular orbital (MO) analysis for this compound would involve the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Data not available | Highest Occupied Molecular Orbital |

| LUMO | Data not available | Lowest Unoccupied Molecular Orbital |

Charge Distribution and Electrostatic Potentials

Understanding the charge distribution is essential for predicting how this compound would interact with other molecules. A calculation of the molecular electrostatic potential (MEP) would reveal the regions of positive and negative electrostatic potential on the molecule's surface. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in biological systems and materials science. The iodine atom, in particular, would be a region of significant interest due to its potential for halogen bonding.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule dictates its physical and biological properties. Conformational analysis of this compound would explore the different spatial arrangements of its atoms and identify the most stable conformations.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for geometry optimization. For this compound, DFT calculations would be employed to find the lowest energy conformation (the ground state geometry). This would involve systematically exploring the potential energy surface by rotating the various single bonds within the molecule, such as the bond connecting the cyclohexyl ring to the carbamate (B1207046) nitrogen.

Ab Initio Methods for High-Level Calculations

For a more accurate determination of the conformational energies, high-level ab initio methods could be employed. These methods, while computationally more expensive than DFT, can provide benchmark-quality data on the relative energies of different conformers. This would allow for a precise understanding of the flexibility of the cyclohexyl and propargyl groups in this compound.

Table 2: Hypothetical Relative Conformational Energies

| Conformer | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Chair (Axial) | DFT | Data not available |

| Chair (Equatorial) | DFT | Data not available |

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental spectra or to identify the compound. For this compound, these predictions would be a valuable tool for its characterization.

Calculations could predict the infrared (IR) vibrational frequencies, which correspond to the stretching and bending of chemical bonds. The nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms could also be calculated, providing a theoretical spectrum to compare with experimental data. Furthermore, the ultraviolet-visible (UV-Vis) absorption spectrum could be predicted, offering insights into the electronic transitions within the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| IR Spectroscopy | C=O Stretch | Data not available |

| ¹³C NMR | C≡C Carbon Shifts | Data not available |

| ¹H NMR | Cyclohexyl Proton Shifts | Data not available |

Reaction Mechanism Studies and Transition State Analysis

Theoretical and computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, offering insights into the transient species and energy profiles that are often difficult to capture through experimental means alone. For a molecule such as this compound, computational studies would be invaluable in understanding its formation and subsequent reactions.

The synthesis of this compound likely involves two key transformations: the formation of the carbamate linkage and the iodination of the terminal alkyne. Computational modeling, primarily using Density Functional Theory (DFT), can be employed to investigate the intricacies of these synthetic steps.

The formation of the parent propargyl cyclohexylcarbamate could proceed through several routes, such as the reaction of propargyl alcohol with cyclohexyl isocyanate or by reacting propargyl alcohol with a source of carbon dioxide and cyclohexylamine (B46788). googleapis.com DFT calculations can map out the potential energy surface for these reactions, identifying the most favorable pathway. For instance, in the reaction involving an isocyanate, calculations would model the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbonyl carbon, followed by proton transfer to form the carbamate. These models can confirm whether the reaction is concerted or proceeds through a stepwise mechanism involving intermediates. mdpi.comrsc.org

The subsequent iodination of the propargyl carbamate to yield the final product is another critical step amenable to computational modeling. A plausible pathway involves the reaction with an iodinating agent, such as iodine in the presence of a base. google.com Theoretical models can simulate the deprotonation of the terminal alkyne by the base to form an acetylide anion. This is followed by the reaction of the acetylide with the electrophilic iodine source. Computational methods like DFT can be used to calculate the geometries of the reactants, transition states, and products along this reaction coordinate. researchgate.net

A primary goal of computational reaction modeling is the prediction of energy barriers (activation energies) and, by extension, reaction kinetics. By calculating the Gibbs free energy of the transition state relative to the reactants, the activation energy for a given reaction step can be determined.

For the carbamate formation step, DFT studies on similar reactions, such as the formation of carbamates from amines and CO2, have shown activation barriers in the range of 10-20 kcal/mol, often influenced by the presence of catalysts or solvent molecules that can stabilize charge separation in the transition state. rsc.orgresearchgate.net For the iodination of a terminal alkyne, the energy barrier would be highly dependent on the strength of the base used for deprotonation and the nature of the iodinating agent. Computational analysis can predict these barriers, helping to determine the feasibility of the reaction under different conditions. researchgate.net

The table below illustrates hypothetical energy barriers for the key synthetic steps leading to this compound, based on data from analogous systems studied in the literature.

| Reaction Step | Computational Method | Predicted Activation Energy (kcal/mol) | Key Influencing Factors |

|---|---|---|---|

| Carbamate Formation (Propargyl alcohol + Cyclohexyl isocyanate) | DFT (B3LYP/6-31G*) | 15 - 25 | Solvent polarity, presence of a catalyst |

| Alkyne Deprotonation (Propargyl carbamate + Base) | DFT (ωB97X-D/def2-TZVP) | 5 - 15 | pKa of the alkyne, strength of the base |

| Iodination (Acetylide + I2) | DFT (B3LYP/6-311+G**) | < 5 | Nature of the electrophilic iodine source |

These predicted values can be used in conjunction with transition state theory to estimate theoretical reaction rate constants, providing a deeper understanding of the reaction kinetics.

Molecular Dynamics Simulations for Solvent Effects

The choice of solvent can significantly impact reaction rates and mechanisms. Molecular dynamics (MD) simulations offer a way to explicitly model the dynamic interactions between a solute (such as a reactant, intermediate, or transition state) and the surrounding solvent molecules.

For the synthesis of this compound, MD simulations could be used to study the solvation of the reactants and intermediates in various potential reaction solvents. For example, in the carbamate formation step, the polarity of the solvent can influence the stability of any charged intermediates or transition states. MD simulations can reveal the specific hydrogen bonding and dipole-dipole interactions between the solvent and the reacting species, providing a rationale for observed solvent-dependent reactivity. researchgate.neturegina.caresearchgate.net

Similarly, during the iodination step, the formation of the acetylide anion is a critical phase. MD simulations can model the solvation shell around this anion in different solvents. Protic solvents might stabilize the anion through hydrogen bonding, while aprotic polar solvents might solvate the accompanying cation more effectively, influencing the anion's nucleophilicity. nih.gov

The following table summarizes the potential applications of molecular dynamics simulations in studying the solvent effects on the synthesis of this compound.

| Synthetic Step | Focus of MD Simulation | Predicted Solvent Influence | Relevant Simulation Parameters |

|---|---|---|---|

| Carbamate Formation | Solvation of the transition state | Polar aprotic solvents may accelerate the reaction by stabilizing charge separation. | Radial distribution functions, hydrogen bond analysis |

| Alkyne Iodination | Solvation of the acetylide intermediate | Aprotic solvents may enhance the nucleophilicity of the acetylide, leading to faster iodination. | Solvent accessible surface area, diffusion coefficients |

Potential Applications in Chemical Synthesis and Advanced Materials

3-Iodoprop-2-yn-1-yl Cyclohexylcarbamate as a Synthetic Building Block

The unique molecular architecture of this compound, featuring a reactive iodoalkyne moiety and a carbamate (B1207046) group, positions it as a versatile building block in organic synthesis. The presence of these distinct functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules and novel heterocyclic systems.

Precursor for Novel Heterocyclic Compounds

The iodoalkyne functionality is a key feature that enables the construction of various heterocyclic scaffolds. Iodoalkynes are known to participate in a variety of cyclization reactions, serving as precursors to iodine-functionalized heterocycles which are themselves valuable intermediates for further synthetic modifications. rsc.org

One of the primary pathways to heterocyclic synthesis involving iodoalkynes is through Sonogashira cross-coupling reactions. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne (after in-situ removal of the iodine) and an aryl or vinyl halide. wikipedia.org The resulting coupled products can then undergo subsequent intramolecular cyclization reactions to form a diverse array of heterocyclic systems. For instance, the coupling of an iodoalkyne with a suitably functionalized aryl halide can generate a precursor that, upon cyclization, yields fused heterocyclic systems. mdpi.com

Furthermore, iodoalkynes can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to construct five-membered heterocycles. researchgate.netlibretexts.orgyoutube.comgoogle.com The reactivity of the alkyne moiety makes it a good dipolarophile for reactions with various 1,3-dipoles, leading to the formation of triazoles, isoxazoles, and other important heterocyclic rings. acs.org The presence of the iodine atom can influence the regioselectivity of these cycloadditions and can be retained in the product for further functionalization.

Additionally, iodine-mediated electrophilic cyclization of alkynes is a powerful method for the synthesis of O, N, S, and Se-containing heterocycles under mild conditions. rsc.org The carbamate group in this compound can act as an internal nucleophile in such reactions, potentially leading to the formation of functionalized oxazolidinone rings or other related heterocyclic structures.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Potential Heterocyclic Product | Key Intermediates |

|---|---|---|

| Sonogashira Coupling followed by Cyclization | Fused Pyridines, Indoles | Aryl-substituted alkynes |

| 1,3-Dipolar Cycloaddition | Triazoles, Isoxazoles | Reaction with azides, nitrile oxides |

Intermediate in Complex Molecule Synthesis

The utility of iodoalkynes extends to the synthesis of complex natural products and other intricate organic molecules. nih.gov Haloalkynes are considered powerful and versatile building blocks due to their dual functionality, allowing for a variety of synthetic transformations. acs.orgnih.gov The Sonogashira coupling reaction is a cornerstone in this context, enabling the incorporation of the propargyl carbamate moiety into larger molecular frameworks. libretexts.orgresearchgate.net

In the total synthesis of natural products, the introduction of an alkynyl group is a common strategy to build molecular complexity. frontiersin.org this compound can serve as a reagent to introduce a protected propargylamine (B41283) equivalent. The carbamate group provides protection for the amine functionality, which can be deprotected at a later stage in the synthetic sequence. The iodoalkyne allows for efficient coupling with various substrates, making it a valuable tool for fragment coupling in convergent synthetic strategies.

The reactivity of the carbon-iodine bond also allows for other transformations, such as metal-free homocoupling to form symmetrical 1,3-diynes, which are important structural motifs in some natural products and functional materials. researchgate.net Furthermore, hypervalent iodine reagents can be used to effect a range of transformations on alkynes, leading to highly functionalized intermediates for complex molecule synthesis. dovepress.com

Exploration in Polymer Chemistry

The presence of a polymerizable alkyne group and a functional carbamate moiety makes this compound a promising candidate for applications in polymer chemistry. It can potentially be used as a monomer for polymerization reactions or for the modification of existing polymers.

Monomer for Polymerization Reactions

Monomers containing carbamate or alkyne functionalities have been successfully employed in various polymerization techniques. digitellinc.comgoogle.comtandfonline.com The alkyne group in this compound can undergo polymerization through several mechanisms, including those used for the synthesis of conjugated polymers. oup.com The polymerization of alkynes can lead to the formation of polymers with interesting electronic and optical properties. rsc.orgrsc.org

Furthermore, monomers with carbamate linkages have been used in controlled/living click polymerization to create polymers with well-defined structures. digitellinc.com The carbamate group can influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties. The anionic ring-opening polymerization of cyclic carbamates is another route to polyurethanes, demonstrating the versatility of the carbamate functionality in polymer synthesis. researchgate.netacs.org

Incorporation into Polymer Backbones or Side Chains

Beyond serving as a primary monomer, this compound can be incorporated into polymer structures through various methods. The iodoalkyne functionality is particularly well-suited for post-polymerization modification reactions. nih.govnih.govresearchgate.netutexas.eduwiley-vch.de For instance, a polymer with pendant azide (B81097) groups can be readily functionalized with this molecule via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry). This approach allows for the precise introduction of the cyclohexylcarbamate functionality onto the side chains of a pre-formed polymer.

Alternatively, the iodoalkyne can be utilized in Sonogashira coupling reactions with polymers bearing aryl halide groups, effectively grafting the propargyl carbamate unit onto the polymer backbone or side chains. organic-chemistry.org Alkyne-functionalized polyesters have been synthesized and subsequently cross-linked through thiol-yne click chemistry, indicating another potential application for alkyne-containing molecules in creating polymer networks. nih.govresearchgate.net

Table 2: Potential Polymerization and Modification Strategies

| Strategy | Description | Resulting Polymer Structure |

|---|---|---|

| Direct Polymerization | Polymerization of the alkyne moiety. | Polyacetylene backbone with cyclohexylcarbamate side chains. |

| Post-Polymerization Modification (Click Chemistry) | Reaction with an azide-functionalized polymer. | Polymer with cyclohexylcarbamate groups attached via triazole linkages. |

Development of Functional Materials through Derivatization

The derivatization of this compound opens avenues for the creation of a wide range of functional materials. The reactivity of both the iodoalkyne and the carbamate groups can be exploited to synthesize new materials with tailored properties.

The carbamate group itself is a key structural motif in many therapeutic agents and can be derivatized to modulate biological activity or improve pharmacokinetic properties. nih.gov Derivatization of the carbamate nitrogen or the cyclohexyl ring could lead to new compounds with potential applications in medicinal chemistry. acs.org Furthermore, carbamate-functional materials are used in coatings and other applications where the carbamate group can participate in crosslinking reactions. google.com

The iodoalkyne functionality is a powerful handle for the synthesis of functional materials. Haloalkynes are versatile building blocks for creating complex molecular architectures. acs.orgnih.gov For example, surface-supported chemistry using alkyne and alkyne-halogen functionalized molecules has been employed to synthesize organic nanostructures. ehu.es The ability to perform selective reactions at the iodoalkyne, such as Sonogashira couplings, allows for the construction of conjugated systems with potential applications in electronics and photonics. Derivatization of solid supports with molecules containing carbamate linkages has also been demonstrated, suggesting that this compound could be used to functionalize surfaces, nanoparticles, or other materials. nih.gov The derivatization of carbamate pesticides has also been explored, highlighting the reactivity of the carbamate moiety for analytical purposes. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| oxazolidinone |

| triazole |

| isoxazole |

| polyurethane |

Surface Modification and Coating Applications (Focus on chemical mechanisms)

This compound and its analogues, such as 3-Iodoprop-2-yn-1-yl butylcarbamate (IPBC), are extensively utilized as biocides and preservatives in various coatings, including paints and wood treatments. atamanchemicals.comwikipedia.orgatamanchemicals.comnih.govnih.gov While their primary function is to inhibit the growth of fungi, mold, and other microorganisms, the chemical structure of the molecule allows for its integration into coating matrices and potential interaction with surfaces through several chemical mechanisms. wikipedia.orgatamanchemicals.com

The principal mechanism for its application in coatings is as a dry-film preservative. wikipedia.orgatamanchemicals.com The compound is incorporated into paint and coating formulations to protect the cured film from microbial degradation. wikipedia.orgatamanchemicals.com The high efficacy of iodopropynyl carbamates against a broad spectrum of fungal species at very low concentrations makes them highly effective for this purpose. wikipedia.org

From a chemical mechanism perspective, the terminal alkyne group presents a key site for covalent attachment to surfaces. It is known that alkynes can be covalently bonded to sp²-hybridized carbon surfaces through heat treatment. nih.govresearchgate.net This process involves the reaction of the alkyne group with the surface to form a stable, covalent bond, which could be a method for the permanent modification of carbon-based materials. nih.govresearchgate.net This suggests that this compound could potentially be used to create functionalized surfaces with inherent biocidal properties.

Furthermore, the carbamate group itself can be involved in covalent interactions. Carbamates are known to act as covalent inhibitors of enzymes by carbamylating the active site. nih.gov While this is a biochemical interaction, it highlights the potential for the carbamate moiety to form covalent bonds under specific conditions, which could be exploited in the design of reactive coatings or surface treatments.

The reactivity of the C-I bond in the iodopropynyl group could also be harnessed in surface modification through reactions such as Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.gov In a scenario where a surface is functionalized with aryl or vinyl halides, this compound could be covalently attached. Conversely, the iodoalkyne functionality could potentially react with a surface functionalized with terminal alkynes.

A summary of the functional groups and their potential roles in surface modification is presented in the table below.

| Functional Group | Potential Chemical Mechanism for Surface Modification |

| Terminal Alkyne | Covalent bonding to carbon surfaces via thermal treatment. nih.govresearchgate.net |

| Iodo Group | Participation in cross-coupling reactions (e.g., Sonogashira) for covalent attachment. |

| Carbamate | Potential for covalent bond formation through carbamylation reactions. nih.gov |

Ligand Design in Coordination Chemistry

Coordination compounds consist of a central metal atom or ion bonded to one or more molecules or ions, known as ligands. youtube.comlibretexts.org Ligands are Lewis bases that donate a pair of electrons to the metal, which acts as a Lewis acid, to form a coordinate covalent bond. youtube.comlibretexts.org The design of ligands is a crucial aspect of coordination chemistry, as the properties and reactivity of the resulting metal complex are highly dependent on the nature of the ligands.

A thorough review of the scientific literature does not indicate that this compound has been specifically utilized as a ligand in coordination chemistry. However, an analysis of its structure reveals potential coordination sites that could, in principle, interact with a metal center.

The molecule possesses several atoms with lone pairs of electrons that could potentially act as donors to a metal ion. These include the oxygen atoms of the carbonyl group and the ether linkage within the carbamate functionality, as well as the nitrogen atom of the carbamate. The triple bond of the alkyne group can also coordinate to metal centers in a π-fashion.

The table below outlines the potential coordination sites within the this compound molecule.

| Potential Coordination Site | Type of Interaction |

| Carbonyl Oxygen | σ-donation from oxygen lone pair |

| Ether Oxygen | σ-donation from oxygen lone pair |

| Carbamate Nitrogen | σ-donation from nitrogen lone pair |

| Alkyne Triple Bond | π-coordination to the metal center |

The presence of multiple potential donor atoms could theoretically allow for the molecule to act as a chelating ligand, where more than one donor atom binds to the same metal center. However, the spatial arrangement and flexibility of the molecule would be critical in determining its ability to form stable chelate rings.

Despite these theoretical possibilities, there is currently no published research demonstrating the synthesis and characterization of metal complexes involving this compound as a ligand. The focus of research on this compound has been overwhelmingly directed towards its biocidal and preservative properties. atamanchemicals.comwikipedia.orgatamanchemicals.com

Environmental Fate and Chemical Transformation Studies Non Toxicological Focus

Chemical Pathways of Degradation in Environmental Matrices

There is no available research detailing the chemical pathways through which 3-Iodoprop-2-yn-1-yl cyclohexylcarbamate degrades in various environmental matrices such as soil, water, or sediment. Studies on processes like hydrolysis, photolysis, or microbial degradation specific to this compound have not been published in the accessible scientific literature.

Metabolite Identification from Environmental Transformations

Consistent with the lack of degradation studies, there is no information available on the metabolites that may form from the environmental transformation of this compound. The identification of breakdown products is contingent on conducting controlled degradation experiments, which have not been reported for this chemical.

Interaction with Environmental Chemical Species

No studies were found that investigate the interaction of this compound with other chemical species typically found in the environment. Research into its reactivity with nucleophiles, oxidizing agents, or other common environmental contaminants has not been documented.

Future Research Directions and Emerging Opportunities

Design and Synthesis of Novel Analogs with Modified Substituents

A primary direction for future research lies in the rational design and synthesis of novel analogs to explore structure-activity relationships (SAR). nih.govresearchgate.net Modifications can be systematically introduced at two main positions: the cyclohexyl ring and the carbamate (B1207046) nitrogen.

Modification of the Cyclohexyl Ring: The cyclohexyl group can be replaced with a wide variety of cyclic, acyclic, aromatic, or heterocyclic moieties. For instance, substituting it with aromatic rings bearing different electronic-donating or -withdrawing groups could significantly influence the molecule's electronic properties and biological interactions. nih.gov

Modification of the Carbamate: The N-H group of the carbamate can be substituted with small alkyl groups or incorporated into a heterocyclic system. These changes would alter the hydrogen-bonding capabilities and conformational flexibility of the molecule.

The synthesis of these analogs would generate a diverse chemical library, essential for uncovering new applications. nih.gov Molecular modeling and docking studies can be employed to predict the impact of these structural changes on potential biological targets, guiding the synthetic efforts toward compounds with enhanced activity or specificity. nih.gov

Table 1: Potential Modifications for Novel Analogs

| Position of Modification | Original Substituent | Examples of Novel Substituents | Potential Impact |

|---|---|---|---|

| Carbamate 'R' Group | Cyclohexyl | Phenyl, 4-Chlorophenyl, Pyridyl, tert-Butyl | Altered lipophilicity, electronic properties, target binding |

| Carbamate Nitrogen | -H | -CH₃, -CH₂CH₃ | Modified H-bonding capacity, steric hindrance |

| Propargyl Backbone | -I (Iodo group) | -Br, -Cl, -H | Altered reactivity in coupling reactions |

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives

While 3-Iodoprop-2-yn-1-yl cyclohexylcarbamate is achiral, the introduction of chiral centers could lead to derivatives with stereospecific properties, which is particularly important in pharmaceutical and agrochemical research. Future work should focus on developing catalytic asymmetric methods to access enantioenriched propargylic compounds. nih.govacs.org

Several modern synthetic strategies can be adapted for this purpose:

Catalytic Asymmetric Propargylation: Using chiral catalysts, such as those based on transition metals like rhodium, nickel, or chromium, to facilitate the enantioselective addition of the propargyl unit to various substrates. nih.govnih.gov

Kinetic Resolution: Developing enzymatic or chemical methods to selectively react with one enantiomer of a racemic precursor, leaving the other enantiomer in high purity.

Chiral Starting Materials: Employing enantiomerically pure propargyl alcohols or amines as precursors for the synthesis.

These approaches would enable the synthesis of chiral propargylic boron or silane compounds, which are versatile building blocks for further stereoselective transformations. nih.govacs.org The development of such routes is a critical objective for producing compounds with highly specific biological activities. chinesechemsoc.org

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize synthesis and gain deeper mechanistic insights, the application of advanced in situ spectroscopic techniques is crucial. spectroscopyonline.comfrontiersin.org Real-time monitoring of the reactions involved in the synthesis of this compound and its analogs can provide invaluable data on reaction kinetics, transient intermediates, and byproduct formation. spectroscopyonline.comyoutube.com

Key techniques that could be implemented include:

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the disappearance of reactants and the formation of products by tracking characteristic functional group frequencies, such as the alkyne (C≡C) and isocyanate (-NCO) peaks. spectroscopyonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR provides detailed structural information about species in the reaction mixture over time, helping to elucidate complex reaction pathways. rsc.org

Implementing these process analytical technologies (PAT) can lead to improved reaction control, higher yields, and enhanced safety, moving from laboratory-scale synthesis to more robust manufacturing processes. spectroscopyonline.comyoutube.com

Integration with High-Throughput Screening for Chemical Discovery

The generation of a library of analogs based on the this compound scaffold necessitates an efficient method for evaluating their potential applications. High-throughput screening (HTS) provides the necessary platform to rapidly test thousands of compounds for specific biological or chemical properties. ctppc.orgnih.gov

Future opportunities in this area include:

Automated Synthesis and Screening: Combining robotic synthesis platforms with HTS assays to accelerate the discovery cycle. sbpdiscovery.orgnih.gov This approach allows for the on-the-fly synthesis and immediate screening of novel compounds, significantly reducing the time from design to discovery. nih.gov

Assay Development: Designing and validating specific biochemical or cell-based assays to screen for desired activities, such as enzyme inhibition or antifungal properties. sbpdiscovery.org

Miniaturization: Using microplate formats (e.g., 384- or 1536-well plates) and acoustic dispensing technology to reduce the consumption of reagents and compounds, making the screening process more cost-effective and sustainable. sbpdiscovery.orgnih.gov

By integrating modern synthesis with HTS, the vast chemical space around this scaffold can be efficiently explored to identify "hit" compounds for further development. ctppc.org

Development of Sustainable Synthesis Protocols

In line with the growing emphasis on green chemistry, a significant future direction is the development of more environmentally friendly and sustainable methods for synthesizing this compound. mdpi.comjddhs.com This involves rethinking traditional synthetic routes to minimize waste, reduce energy consumption, and use less hazardous materials. jddhs.com

Key areas for improvement include:

Greener Reagents and Solvents: Replacing hazardous reagents, such as phosgene (B1210022) derivatives often used in carbamate synthesis, with safer alternatives. nih.gov Exploring the use of benign solvents or even solvent-free reaction conditions. banglajol.infobohrium.com

Catalytic Methods: Developing catalytic approaches to replace stoichiometric reagents, which improves atom economy and reduces waste. This could include novel catalysts for both the iodination and carbamate formation steps. mdpi.com

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis. Flow chemistry offers benefits such as enhanced safety, better heat and mass transfer, and easier scalability, contributing to a more efficient and sustainable process. mdpi.com

Waste Minimization: Designing synthetic pathways that minimize the production of byproducts and developing protocols for the recovery and reuse of solvents and catalysts. jddhs.comresearchgate.net

By focusing on these green chemistry principles, the environmental footprint of producing these valuable chemical compounds can be significantly reduced. ejcmpr.com

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-iodoprop-2-yn-1-yl cyclohexylcarbamate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a propargyl iodide derivative with a cyclohexylcarbamate precursor. A key step is the iodination of propargyl alcohol derivatives, followed by carbamate formation via reaction with cyclohexyl isocyanate or chloroformate. For optimization:

- Use iodolactamization (as demonstrated in similar carbamate syntheses ) to ensure regioselectivity.

- Employ Schotten-Baumann conditions (alkaline aqueous/organic biphasic system) to enhance carbamate coupling efficiency .

- Monitor reaction progress via TLC or in situ FTIR to track iodine incorporation and carbamate formation.

- Optimize temperature (60–80°C) and solvent (THF or DMF) to balance reactivity and by-product suppression .

Basic: Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify cyclohexyl protons (δ 1.0–2.5 ppm multiplet) and propargyl CH₂I (δ 3.5–4.0 ppm).

- ¹³C NMR : Confirm carbamate carbonyl (δ ~155 ppm) and iodine-bearing carbon (δ ~30 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ and fragment peaks (e.g., loss of cyclohexyl group, m/z 156 ).

- X-ray Crystallography : Use SHELXL for structure refinement; prioritize high-resolution data to resolve iodine’s heavy-atom effects .

Advanced: How can researchers resolve contradictions in spectroscopic data arising from isomerism or impurities?

Answer:

- Isomer Discrimination :

- Impurity Analysis :

- Perform LC-MS/MS to detect trace by-products (e.g., deiodinated species or unreacted precursors).

- Compare experimental spectra with computational predictions (DFT-based NMR chemical shifts) .

Advanced: What catalytic pathways enable sustainable synthesis of this compound, and how do they compare to traditional methods?

Answer:

- CO₂ Activation Route :

- Comparative Metrics :

Advanced: How does stereoelectronic effects of the iodine atom influence reactivity in cross-coupling or substitution reactions?

Answer:

- Propargyl Iodide Reactivity : The iodine’s σ-hole enhances electrophilicity, facilitating Sonogashira couplings or nucleophilic substitutions.

- Steric Effects : The bulky cyclohexyl group directs reactivity to the terminal alkyne position.

- Experimental Design :

- Use kinetic studies (e.g., varying iodide leaving groups) to quantify substitution rates.

- Compare DFT-calculated transition states with experimental yields to validate mechanistic models .

Advanced: What strategies are effective in elucidating the compound’s role as a bioactive intermediate (e.g., enzyme inhibition)?

Answer:

- Structure-Activity Relationship (SAR) Studies :

- Crystallographic Analysis :

- Mechanistic Probes :

Advanced: How can researchers address challenges in crystallizing this compound for structural studies?

Answer:

- Crystallization Optimization :

- Screen solvents with high iodine solubility (e.g., dichloromethane/hexane mixtures).

- Use seeding techniques to overcome poor nucleation caused by iodine’s heavy-atom effect.

- Data Collection & Refinement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.